

N-Acetyltyramine-d4 safety data sheet and handling

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Compound of Interest

Compound Name: N-Acetyltyramine-d4

Cat. No.: B12423059

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Technical Guide: N-Acetyltyramine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and experimental context for **N-Acetyltyramine-d4**, a deuterated analog of N-Acetyltyramine. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide primarily relies on the well-established data for the parent compound, N-Acetyltyramine. The minor isotopic substitution is not expected to significantly alter the chemical's hazardous properties.

Safety and Handling

Disclaimer: The following safety information is based on the Safety Data Sheet for N-Acetyltyramine. A specific SDS for **N-Acetyltyramine-d4** was not available at the time of publication. It is recommended to handle the deuterated compound with the same precautions as the non-deuterated form.

Hazard Identification

N-Acetyltyramine is classified with the following hazards according to the Globally Harmonized System (GHS):

- Skin Irritation (Category 2)[1]

- Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1)[1][2]
- Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

Signal Word: Warning or Danger[1][2]

Hazard Statements:

- H315: Causes skin irritation.[1]
- H318/H319: Causes serious eye damage/irritation.[1][2]
- H335: May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Precautionary Category	Recommendations
Prevention	Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
Response	If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [1]
Storage	Store in a well-ventilated place. Keep container tightly closed.[1] Store in a dry, cool environment. Recommended storage temperatures range from 2-8°C to -20°C.[3]
Disposal	Dispose of contents/container to an approved waste disposal plant.[1]

First Aid Measures

Exposure Route	First Aid Instructions
Inhalation	Move the individual to fresh air. If symptoms persist, seek medical attention. [3]
Skin Contact	Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [3]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion	Wash out the mouth with water. Do not induce vomiting. Seek medical attention. [3]

Physical and Chemical Properties

The physical and chemical properties of **N-Acetyltyramine-d4** are expected to be very similar to those of N-Acetyltyramine, with the primary difference being the molecular weight due to the presence of four deuterium atoms.

Property	Value (for N-Acetyltyramine)	Reference
Molecular Formula	C ₁₀ H ₉ D ₄ NO ₂	-
Molecular Weight	183.24 g/mol (calculated)	-
Appearance	Solid	-
Melting Point	134°C	[3]
Boiling Point	424.1 ± 28.0 °C at 760 mmHg	[3]
Solubility (log10WS)	-1.64 (in mol/l)	[4]
Octanol/Water Partition Coefficient (logPoct/wat)	1.911	[4]
Vapor Pressure	0.0 ± 1.0 mmHg at 25°C	[3]
Density	1.1 ± 0.1 g/cm ³	[3]

Experimental Protocols

N-Acetyltyramine-d4 is commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of N-Acetyltyramine in biological samples.

Quantification of N-Acetyltyramine in Biological Samples using LC-MS/MS

Objective: To determine the concentration of N-Acetyltyramine in a biological matrix (e.g., plasma, urine, or cell lysate) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **N-Acetyltyramine-d4** as an internal standard.

Methodology:

- Sample Preparation:
 - Thaw biological samples on ice.

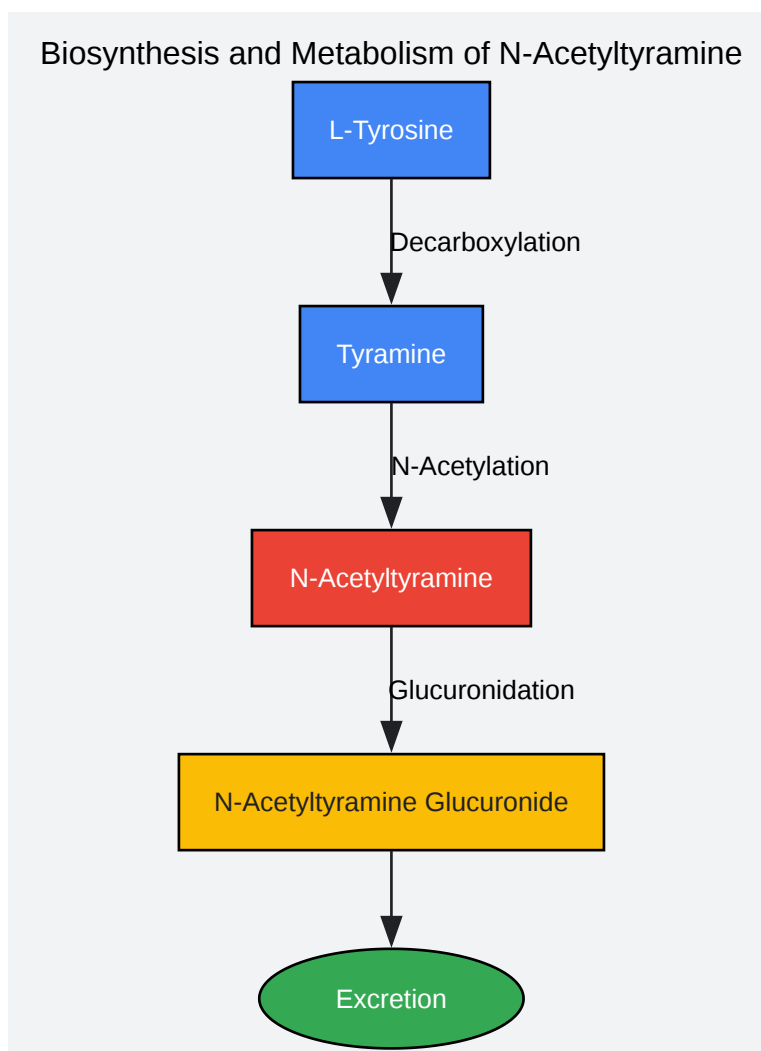
- To 100 μ L of the sample, add 10 μ L of a known concentration of **N-Acetyltyramine-d4** solution (e.g., 1 μ g/mL in methanol) as the internal standard.
- Perform a protein precipitation step by adding 300 μ L of cold acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:

- N-Acetyltyramine: Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 138.1.
- **N-Acetyltyramine-d4** (Internal Standard): Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 142.1.
- Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both the N-Acetyltyramine and **N-Acetyltyramine-d4** MRM transitions.
 - Calculate the ratio of the peak area of N-Acetyltyramine to the peak area of **N-Acetyltyramine-d4**.
 - Construct a calibration curve using known concentrations of N-Acetyltyramine spiked into the same biological matrix, with a constant concentration of the internal standard.
 - Determine the concentration of N-Acetyltyramine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

Biosynthesis and Metabolism of N-Acetyltyramine

N-Acetyltyramine is a metabolite of the amino acid L-tyrosine. Its biosynthesis involves the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation. A major metabolic fate of N-Acetyltyramine is glucuronidation, which increases its water solubility and facilitates its excretion.

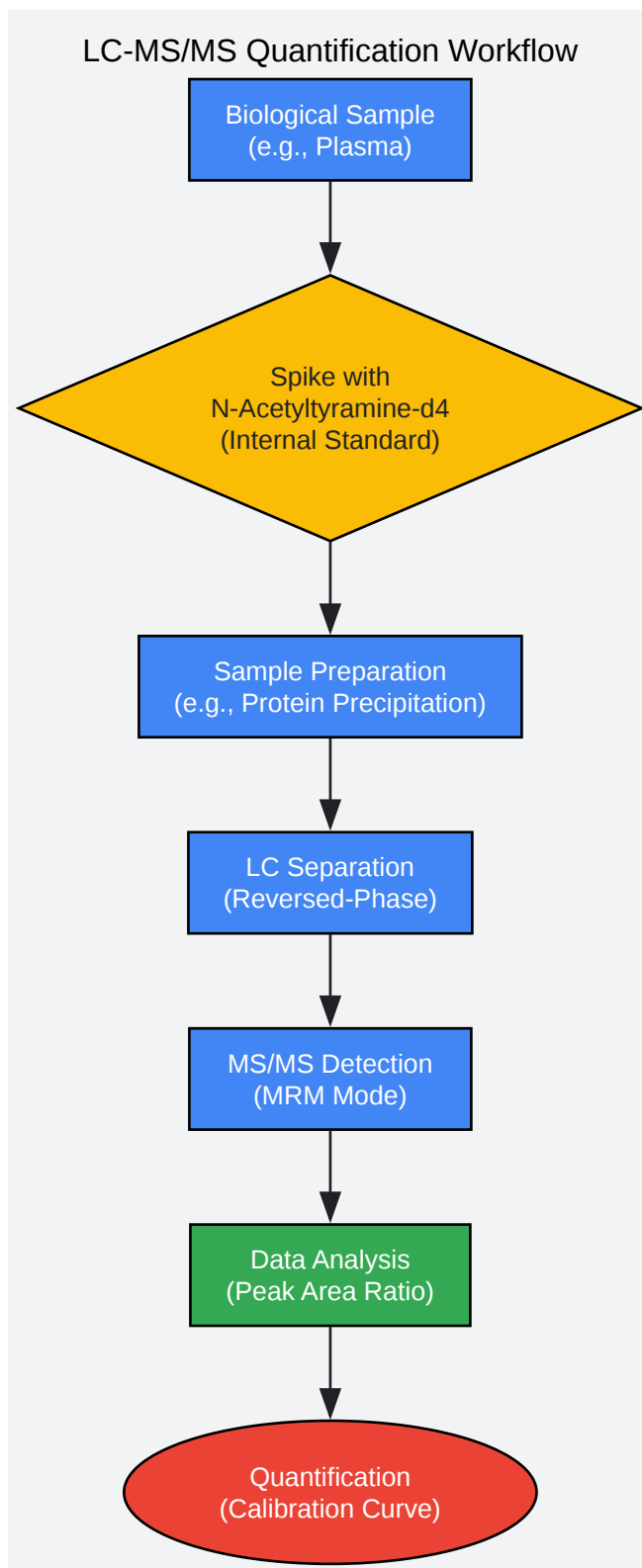


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Caption: Biosynthesis of N-Acetyltyramine from L-tyrosine and its subsequent metabolism via glucuronidation.

Experimental Workflow for LC-MS/MS Quantification

The use of **N-Acetyltyramine-d4** as an internal standard is a critical step in ensuring the accuracy and precision of quantification in complex biological matrices. The following diagram illustrates the logical workflow of this process.



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